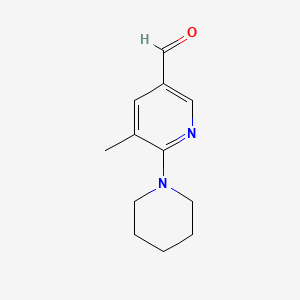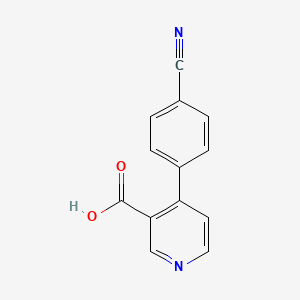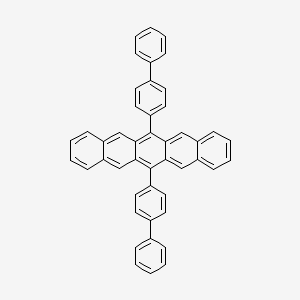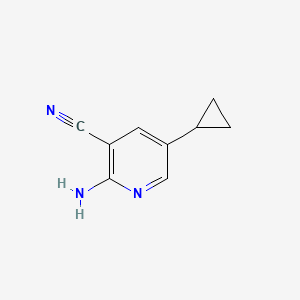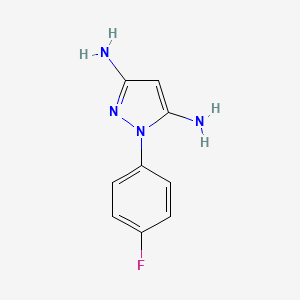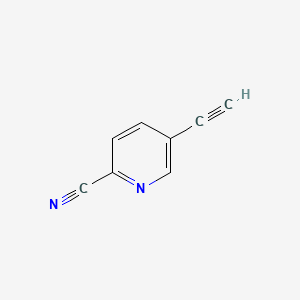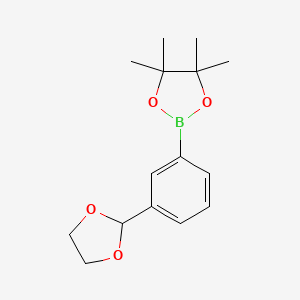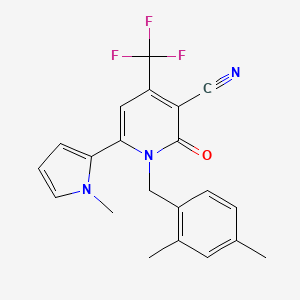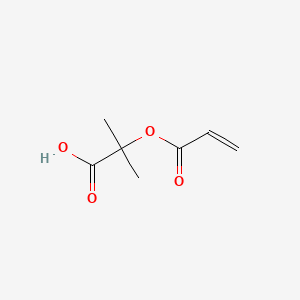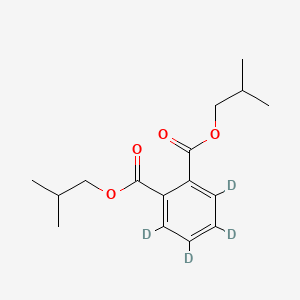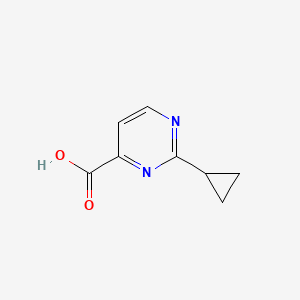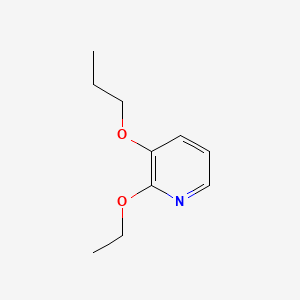
2-乙氧基-3-丙氧基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Ethoxy-3-propoxypyridine” is a chemical compound with the CAS Number: 1330750-35-0 and a molecular weight of 181.23 . It has a linear formula of C10H15NO2 .
Synthesis Analysis
While specific synthesis methods for “2-Ethoxy-3-propoxypyridine” were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This could potentially be a method for synthesizing “2-Ethoxy-3-propoxypyridine”, but more specific information would be needed.
Molecular Structure Analysis
The InChI Code for “2-Ethoxy-3-propoxypyridine” is 1S/C10H15NO2/c1-3-8-13-9-6-5-7-11-10(9)12-4-2/h5-7H,3-4,8H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“2-Ethoxy-3-propoxypyridine” has a molecular weight of 181.23 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
科学研究应用
Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : The protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . It involves the removal of a boron group from boronic esters, which are important building blocks in organic synthesis .
- Methods and Procedures : This process utilizes a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . It is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results and Outcomes : This method has been applied to methoxy protected compounds and used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Synthesis of Pyridinylboronic Acids and Esters
- Scientific Field : Organic Chemistry
- Application Summary : Pyridinylboronic acids and esters are synthesized from pyridinyl halides via a Pd-catalyzed cross-coupling reaction . These compounds are useful in Suzuki-type cross-coupling reactions .
- Methods and Procedures : The synthesis involves a palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This method can be applied to the synthesis of pyridinylboronic acid pinacol esters .
- Results and Outcomes : The method is generally efficient and can be conducted under mild reaction conditions . It has been used to synthesize a variety of (un)substituted pyridinylboronic acids and esters .
Anti-Markovnikov Hydromethylation of Alkenes
- Scientific Field : Organic Chemistry
- Application Summary : This application involves the catalytic protodeboronation of alkyl boronic esters, which is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Methods and Procedures : The process utilizes a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . The hydromethylation sequence was applied to methoxy protected compounds .
- Results and Outcomes : This method has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Synthesis of Borinic Acid Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . This application involves the synthesis of diarylborinic acids and their four-coordinated analogs .
- Methods and Procedures : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results and Outcomes : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have been used in cross-coupling reactions and as bioactive compounds .
Formal Anti-Markovnikov Hydromethylation of Alkenes
- Scientific Field : Organic Chemistry
- Application Summary : This application involves the catalytic protodeboronation of alkyl boronic esters, which is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Methods and Procedures : The process utilizes a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . The hydromethylation sequence was applied to methoxy protected compounds .
- Results and Outcomes : This method has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Synthesis of Borinic Acid Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . This application involves the synthesis of diarylborinic acids and their four-coordinated analogs .
- Methods and Procedures : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results and Outcomes : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have been used in cross-coupling reactions and as bioactive compounds .
未来方向
While specific future directions for “2-Ethoxy-3-propoxypyridine” were not found in the search results, research into similar compounds suggests potential areas of interest. For example, the protodeboronation of alkyl boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This suggests that “2-Ethoxy-3-propoxypyridine” could potentially be used in similar synthetic applications.
属性
IUPAC Name |
2-ethoxy-3-propoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-8-13-9-6-5-7-11-10(9)12-4-2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAQCUKZLHHQBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=CC=C1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716549 |
Source


|
| Record name | 2-Ethoxy-3-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-propoxypyridine | |
CAS RN |
1330750-35-0 |
Source


|
| Record name | 2-Ethoxy-3-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

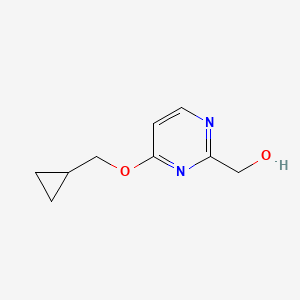
![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)
